Technical Monograph: 2-(Dimethylamino)-2-(3-fluorophenyl)acetic Acid
Technical Monograph: 2-(Dimethylamino)-2-(3-fluorophenyl)acetic Acid
This technical guide provides a comprehensive analysis of 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid , also known as
Executive Summary
2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid is a bifunctional building block characterized by a bulky, basic dimethylamino group and an electron-withdrawing fluorinated aromatic ring. It serves as a critical intermediate in the synthesis of semi-synthetic
The incorporation of the fluorine atom at the meta-position (C3) of the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation (CYP450-mediated) while electronically tuning the acidity of the carboxylic acid and the basicity of the adjacent amine.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a glycine backbone substituted at the
-
Chirality: The C2 position is a stereocenter. The compound exists as
and enantiomers. In drug discovery, the -enantiomer is often preferred for -lactam side chains, while the -enantiomer mimics natural L-amino acids. -
Electronic Effects: The fluorine atom exerts a strong inductive effect (
), lowering the of the carboxylic acid compared to non-fluorinated phenylglycine. -
Steric Bulk: The
-dimethyl group introduces significant steric hindrance, restricting rotation around the N-C bond and favoring specific conformations in peptide chains (similar to proline or -methyl amino acids).
Physicochemical Properties (Data & Predicted)
| Property | Value / Prediction | Context |
| IUPAC Name | 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid | |
| Molecular Formula | ||
| Molecular Weight | 197.21 g/mol | |
| CAS Registry | Derivative of 153538-23-7 (Parent Amino Acid) | |
| Predicted | Moderately lipophilic due to Ar-F and N-Me groups.[1] | |
| Predicted | Acidic due to inductive effect of F and | |
| Predicted | Slightly lower than glycine due to Ar-F withdrawal. | |
| Solubility | Soluble in water (zwitterionic form), MeOH, DCM. |
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound.[2][3] The Petasis Borono-Mannich Reaction is the preferred modern route due to its convergence and mild conditions, avoiding the toxic cyanides required by the classical Strecker synthesis.
Route A: The Petasis Borono-Mannich Reaction (Convergent)
This multicomponent reaction (MCR) couples an amine, an
Mechanism:
-
Condensation of dimethylamine and glyoxylic acid forms an iminium ion intermediate.
-
Coordination of the carboxylate to the boron atom of 3-fluorophenylboronic acid activates the aryl group.
-
Intramolecular transfer of the aryl group to the iminium carbon yields the product.
Experimental Protocol (Standardized Scale: 10 mmol)
-
Reagents:
-
Glyoxylic acid monohydrate (10 mmol, 0.92 g)
-
Dimethylamine (10 mmol, typically as 2M solution in THF or MeOH)
-
3-Fluorophenylboronic acid (10 mmol, 1.40 g)
-
Solvent: Dichloromethane (DCM) or Ethanol (20 mL)
-
-
Procedure:
-
Dissolve glyoxylic acid and dimethylamine in the solvent. Stir for 15 minutes at room temperature (RT) to generate the iminium species.
-
Add 3-fluorophenylboronic acid in one portion.
-
Stir vigorously at RT for 12–24 hours. Reaction progress can be monitored by TLC (ninhydrin stain) or LC-MS.
-
Note on Optimization: Microwave irradiation (80°C, 10 min) can significantly accelerate this reaction.
-
-
Work-up:
Route B: Reductive Alkylation (From 3-Fluorophenylglycine)
If the parent amino acid (3-fluorophenylglycine) is available, reductive methylation is a robust alternative.
Protocol:
-
Dissolve 3-fluorophenylglycine in aqueous formalin (HCHO, excess).
-
Add sodium cyanoborohydride (
) or catalytic under atmosphere (Eschweiler-Clarke conditions are generally too harsh for enantiopure substrates due to racemization risk; reductive amination is milder). -
Adjust pH to ~6 and stir until consumption of starting material.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via Petasis reaction (solid lines) vs. Reductive Alkylation (dashed lines).
Analytical Characterization
Validating the structure requires confirming the presence of the fluorine atom, the dimethylamino group, and the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Prediction
-
NMR (400 MHz,
):- 7.45 – 7.10 (m, 4H, Ar-H): Characteristic aromatic multiplet.
-
4.15 (s, 1H,
-CH): Singlet (or broadened by F-coupling). -
2.85 (s, 6H,
): Strong singlet, diagnostic of the dimethyl group.
-
NMR:
- -112 to -115 ppm: Single peak (multiplet due to H-coupling), characteristic of meta-substituted fluoroarenes.
-
NMR:
-
Carbonyl (~170 ppm), Ar-C-F doublet (
), -carbon (~70 ppm), Methyl carbons (~42 ppm).
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation: Loss of carboxylic acid (
, 45) and dimethylamine fragments are common.
Applications in Drug Discovery[3][7][11][12][13][14][15]
Metabolic Stability (The Fluorine Effect)
The primary utility of this scaffold lies in the 3-fluoro substitution. In non-fluorinated phenylglycine derivatives, the phenyl ring is susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes, typically at the para or benzylic positions.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the meta position deactivates the ring toward electrophilic enzymatic attack and blocks metabolic "soft spots."
Peptidomimetics
This molecule acts as a "constrained" amino acid. The bulky dimethylamino group forces the peptide backbone into specific torsion angles, often stabilizing
Pathway: Metabolic Blockade
Figure 2: The 3-fluoro substitution prevents CYP450-mediated hydroxylation, enhancing drug half-life.
References
-
Petasis, N. A., & Akritopoulou, I. (1993).[5] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hutton, C. A., et al. (2009). Recent Advances in the Petasis Borono-Mannich Reaction. Current Organic Synthesis, 6(3), 238-262. Link
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link
-
Sigma-Aldrich. (2024). Product Specification: (Dimethylamino)(2-fluorophenyl)acetic acid hydrochloride (Analogous Data). Link
